molecular formula C26H23ClFN3O4 B11137540 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B11137540
M. Wt: 495.9 g/mol
InChI Key: UGBNNZORZBHWMW-UHFFFAOYSA-N
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Description

“2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol” is a complex organic compound that features a pyrimidine ring, a phenol group, and various substituents including amino, methoxy, chloro, and fluoro groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol” would likely involve multiple steps, including:

  • Formation of the pyrimidine ring through a condensation reaction.
  • Introduction of the amino and methoxy groups via substitution reactions.
  • Coupling of the pyrimidine ring with the phenol group.
  • Addition of the chloro and fluoro substituents through halogenation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology

  • Potential use as a biochemical probe to study enzyme interactions.
  • Investigated for its effects on cellular pathways.

Medicine

  • Explored for its potential as a therapeutic agent in treating diseases.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry

  • Used in the development of new materials with specific properties.
  • Potential applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of “2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol” would depend on its specific interactions with molecular targets. It might:

  • Bind to enzymes and inhibit their activity.
  • Interact with receptors and modulate signaling pathways.
  • Affect gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chlorobenzyl)oxy]phenol
  • 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol

Uniqueness

  • The presence of both chloro and fluoro substituents may confer unique reactivity and biological activity.
  • The combination of amino, methoxy, and pyrimidine groups may enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C26H23ClFN3O4

Molecular Weight

495.9 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C26H23ClFN3O4/c1-14-24(15-7-10-22(33-2)23(11-15)34-3)25(31-26(29)30-14)17-9-8-16(12-21(17)32)35-13-18-19(27)5-4-6-20(18)28/h4-12,32H,13H2,1-3H3,(H2,29,30,31)

InChI Key

UGBNNZORZBHWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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